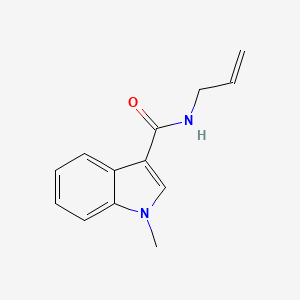
1-methyl-N-prop-2-enylindole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-prop-2-enylindole-3-carboxamide is a chemical compound that belongs to the class of indole-3-carboxamides. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-methyl-N-prop-2-enylindole-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its effects through the activation of the Nrf2-ARE pathway. This pathway is involved in the regulation of oxidative stress and inflammation, and its activation has been shown to have beneficial effects in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-N-prop-2-enylindole-3-carboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable and consistent tool for scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-methyl-N-prop-2-enylindole-3-carboxamide. One area of interest is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, more research is needed to investigate the safety and toxicity of this compound in vivo.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for investigating various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
1-methyl-N-prop-2-enylindole-3-carboxamide can be synthesized through various methods. One of the most common methods is the reaction of 1-methylindole-3-carboxylic acid with propargylamine in the presence of a coupling reagent. This reaction results in the formation of the desired compound with high yield and purity.
Applications De Recherche Scientifique
1-methyl-N-prop-2-enylindole-3-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the effects of this compound on various cell lines, including breast cancer, prostate cancer, and colorectal cancer cells.
Propriétés
IUPAC Name |
1-methyl-N-prop-2-enylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-8-14-13(16)11-9-15(2)12-7-5-4-6-10(11)12/h3-7,9H,1,8H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBXLTRQHDGVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)
![6-methoxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B7644394.png)
![3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)
![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)
![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)
![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)